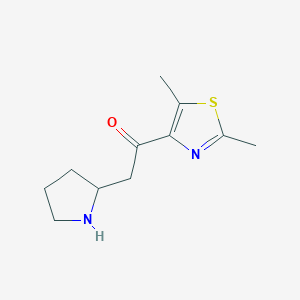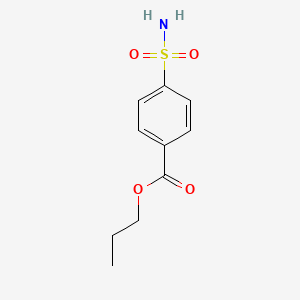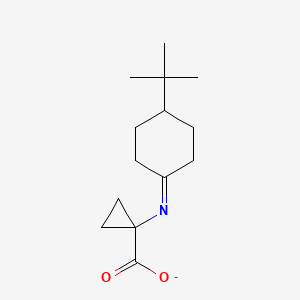
2,2,5,5-Tetramethyl-1,3-oxazinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,5,5-Tetramethyl-1,3-oxazinane is a heterocyclic organic compound that belongs to the class of oxazinanes. These compounds are characterized by a six-membered ring containing one oxygen and one nitrogen atom. The presence of four methyl groups at the 2 and 5 positions of the ring makes this compound particularly interesting due to its steric and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethyl-1,3-oxazinane typically involves the reaction of 2,2-substituted 3-aminopropan-1-ols with formaldehyde. This reaction can be carried out under mild conditions, often at ambient temperature, without the need for additional components . In some cases, the presence of formic acid and heating may be required to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same basic principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-Tetramethyl-1,3-oxazinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazinane-2,5-diones under specific conditions.
Reduction: Reduction reactions can convert oxazinane derivatives into their corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazinane-2,5-diones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2,2,5,5-Tetramethyl-1,3-oxazinane has several applications in scientific research:
Wirkmechanismus
The mechanism by which 2,2,5,5-Tetramethyl-1,3-oxazinane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects . The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2,2,5,5-Tetramethyl-1,3-oxazinane include:
Morpholine (1,4-oxazinane): A widely studied compound with significant biological relevance.
Oxazinanones: These compounds have similar structural features and are used in various applications, including pharmaceuticals and fine chemicals.
Uniqueness
What sets this compound apart from these similar compounds is the presence of four methyl groups at the 2 and 5 positions. This unique substitution pattern imparts distinct steric and electronic properties, making it a valuable compound for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C8H17NO |
|---|---|
Molekulargewicht |
143.23 g/mol |
IUPAC-Name |
2,2,5,5-tetramethyl-1,3-oxazinane |
InChI |
InChI=1S/C8H17NO/c1-7(2)5-9-8(3,4)10-6-7/h9H,5-6H2,1-4H3 |
InChI-Schlüssel |
MSALOWNRLGSZCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNC(OC1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


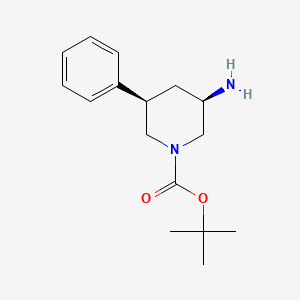
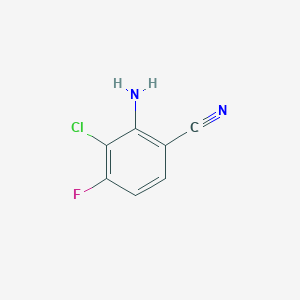
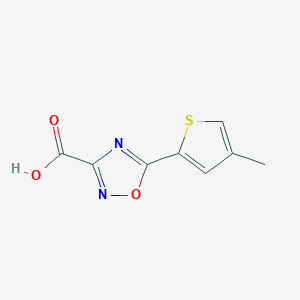
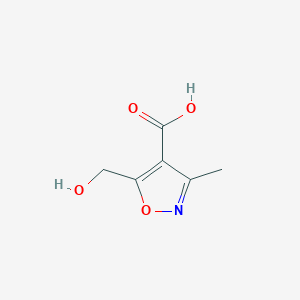
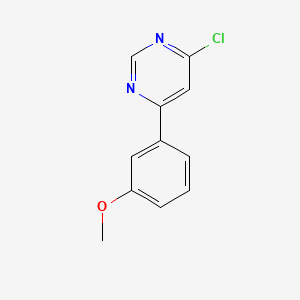

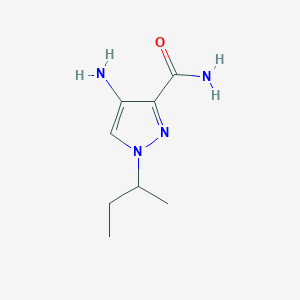
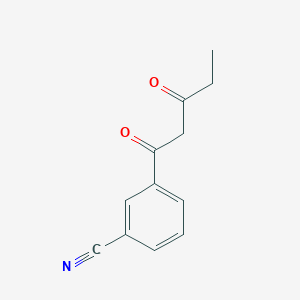
![2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13063397.png)
